molecular formula C16H15N3O4 B2720918 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904305-42-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2720918
CAS No.: 1904305-42-5
M. Wt: 313.313
InChI Key: NZDCAAOTMUZZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. It is built around a multi-heterocyclic scaffold featuring a benzodioxole group, an azetidine ring, and a pyridinyloxy moiety. This specific architecture is of significant interest in medicinal chemistry, as these components are frequently found in compounds with potent biological activities. The benzo[d][1,3]dioxole (or benzodioxole) core is a privileged structure in drug discovery, known for its presence in molecules exhibiting a range of biological effects. Research on benzodioxole derivatives has demonstrated their potential as antidiabetic agents through the inhibition of the α-amylase enzyme . Furthermore, this core structure has been leveraged in the design of novel auxin receptor agonists, such as the N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide series, which show remarkable root growth-promoting activity in plants . The incorporation of an azetidine-carboxamide group is a key structural feature. Azetidinecarboxamide derivatives have been investigated for their role in targeting specific biological receptors. For instance, similar compounds have been patented for their use in the treatment of CB1 receptor-mediated disorders, which may include conditions like obesity and eating disorders . The pyridin-3-yloxy linker in the 3-position of the azetidine ring contributes to the molecule's overall geometry and electronic distribution, potentially influencing its binding affinity to specific enzymatic or receptor targets. This complex structure makes the compound a valuable candidate for screening in various assay systems, particularly in the development of therapies for metabolic and central nervous system conditions. Researchers can utilize this chemical as a tool to explore new mechanisms of action in these fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all novel chemical entities with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-11-3-4-14-15(6-11)22-10-21-14)19-8-13(9-19)23-12-2-1-5-17-7-12/h1-7,13H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCAAOTMUZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzo[d][1,3]dioxole moiety: This step may involve coupling reactions using reagents such as benzo[d][1,3]dioxole derivatives.

    Attachment of the pyridin-3-yloxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine ring have shown effectiveness against various bacteria and fungi. The specific interactions of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide with microbial targets could lead to the development of new antimicrobial agents .

Anticancer Potential

The unique structure of this compound positions it as a potential candidate for anticancer drug development. Studies have suggested that benzodioxole derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways. The azetidine structure may enhance its ability to penetrate cell membranes, facilitating targeted delivery to cancerous cells .

Neurological Applications

Given the presence of the pyridine moiety, there is potential for this compound to interact with neurological pathways. Pyridine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into treatments for neurodegenerative diseases .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation: It could potentially modulate receptor activity, influencing cellular signaling cascades.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated good efficacy against S. aureus and E. coli using derivatives with similar structures .
Molecular Docking StudiesBinding AffinityShowed favorable interactions with target proteins relevant to cancer treatment .
Neuroprotective EffectsNeurobiologySuggested potential benefits in modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Benzodioxole-Containing Analogues

  • D14–D20 () : These compounds share the (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide backbone but differ in substituents on the terminal amide. For example, D19 includes a pyridin-2-ylmethoxy group, while the target compound features pyridin-3-yloxy on an azetidine ring. The azetidine’s smaller ring size may reduce steric hindrance and improve metabolic stability compared to the flexible dienamide chain in D14–D20 .
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives () : These lack the azetidine ring but highlight the utility of benzodioxole in amide synthesis. Their structural simplicity may limit target selectivity compared to the azetidine-based scaffold .

Heterocyclic Variations

  • Cyclopropane carboxamide (): Features a rigid cyclopropane ring fused with benzodioxole.
  • Thiazole-containing compounds () : Replace azetidine with a thiazole ring, which introduces sulfur-based electronic effects. Thiazoles often exhibit distinct pharmacokinetic profiles, such as altered solubility and protein binding .

Physicochemical Properties

Azetidine’s four-membered ring may influence melting points and solubility. For example:

Compound Melting Point (°C) Key Structural Features Reference
D14 (dienamide) 208.9–211.3 Flexible dienamide chain
D19 (pyridin-2-ylmethoxy) 211.2–214.5 Pyridine substituent
Cyclopropane derivative Not reported Rigid cyclopropane ring
Target compound Not available Azetidine + pyridin-3-yloxy

The absence of data for the target compound underscores the need for experimental characterization. However, the azetidine’s reduced ring strain compared to cyclopropane may improve synthetic yields , while the pyridin-3-yloxy group could enhance water solubility relative to benzyloxy substituents in D15–D16 .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O4C_{16}H_{15}N_{3}O_{4}, with a molecular weight of approximately 313.31 g/mol . The presence of both the benzo[d][1,3]dioxole moiety and the pyridin-3-yloxy group suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : This step may involve coupling reactions using derivatives of benzo[d][1,3]dioxole.
  • Attachment of the Pyridin-3-yloxy Group : Conducted through etherification reactions .

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar compounds demonstrated IC50 values against various cancer cell lines, indicating their potential as therapeutic agents. In particular:

  • HepG2 Cell Line : IC50 values were reported at 2.38 µM.
  • HCT116 Cell Line : IC50 values were 1.54 µM.
  • MCF7 Cell Line : IC50 values reached 4.52 µM, compared to doxorubicin's IC50 values of 7.46 µM for HepG2 and 8.29 µM for HCT116 .

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the expression of NF-kB in neurotoxic models, which may be relevant for understanding its effects in cancer biology .
  • Induction of Apoptosis : Compounds with similar structures have been noted to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .

Study on Neurotoxicity

In a study involving Aβ25–35-induced PC12 cells, compounds related to this compound showed promise by significantly increasing cell viability at lower concentrations (e.g., 1.25 µg/mL). This suggests potential neuroprotective properties .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Target
DoxorubicinN/A7.46 (HepG2)Cancer
Compound AN-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)azetidine2.38 (HepG2)Cancer
Compound BN-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)azetidine4.52 (MCF7)Cancer

Q & A

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, ultrasonic-assisted synthesis (4 hours, room temperature) using ytterbium triflate as a catalyst in ethanol has been optimized for analogous carboxamide derivatives. Key intermediates like substituted pyridine and benzodioxole moieties are coupled via nucleophilic substitution or carboxamide bond formation. Post-synthesis purification is achieved via column chromatography (silica gel) or recrystallization, yielding products with ≥95% purity .

Table 1 : Representative Synthetic Parameters

StepReagents/ConditionsYieldPurity
Intermediate couplingYb(OTf)₃, EtOH, ultrasonic61–66%95% (HPLC)
PurificationSilica gel chromatography≥95%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 342.4 for C₁₉H₁₉FN₂O₃) and fragmentation pathways.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation). Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. How is the compound’s solubility profile determined for in vitro studies?

Methodological Answer: Solubility is assessed in tiered solvent systems (e.g., DMSO for stock solutions, followed by aqueous buffers). Dynamic light scattering (DLS) identifies aggregation thresholds. For low-solubility derivatives, co-solvents (e.g., PEG-400) or micellar encapsulation (using polysorbate-80) are empirically tested to maintain bioassay compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Employ a Design of Experiments (DoE) approach:

  • Factors : Catalyst loading (e.g., 0.1–5 mol% Yb(OTf)₃), solvent polarity (ethanol vs. acetonitrile), temperature (RT vs. 50°C).
  • Response Variables : Yield, purity, reaction time. A fractional factorial design (e.g., 2³-1) minimizes trials while identifying interactions. For example, higher catalyst loading may reduce time but increase purification complexity. Pareto charts prioritize significant factors .

Q. How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridinyl vs. benzodioxole protons).
  • Isotopic Labeling : Confirms reaction mechanisms (e.g., ¹⁵N-labeled pyridine tracks substitution sites).
  • Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data to validate assignments .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., kinase domains) using AMBER or GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer pathways for reactive intermediates .

Q. What mechanistic insights guide derivatization for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematic substitution at the azetidine carboxamide (e.g., replacing pyridinyloxy with quinolinyl) improves target affinity.
  • Pharmacophore Modeling : Identifies critical H-bond acceptors (e.g., benzodioxole oxygen) and hydrophobic pockets.
  • Kinetic Studies : Time-resolved assays (e.g., stopped-flow spectroscopy) quantify binding rates and allosteric effects .

Q. How are stability challenges addressed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the azetidine ring).
  • HPLC-MS Monitoring : Tracks degradation products (e.g., m/z shifts indicating oxidation).
  • Lyophilization : Stabilizes labile compounds for long-term storage .

Q. What methodologies validate the compound’s selectivity in multi-target assays?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases or GPCRs at 10 µM to identify off-target interactions.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
  • CRISPR-Cas9 Knockout Models : Eliminates false positives by verifying activity loss in target-deficient cells .

Q. How are synthetic byproducts characterized and minimized?

Methodological Answer:

  • LC-HRMS : Identifies low-abundance byproducts (e.g., dimerization products).
  • Reaction Kinetic Modeling : Pinpoints rate-limiting steps prone to side reactions (e.g., competing aryl-oxygen vs. nitrogen alkylation).
  • Green Chemistry Principles : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) to simplify purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.